SU0383
Description
Properties
Molecular Formula |
C34H36N6O4S |
|---|---|
Molecular Weight |
624.76 |
IUPAC Name |
N-(3-(2-Amino-5-methylpyrimidin-4-yl)propyl)-4'-(N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide |
InChI |
InChI=1S/C34H36N6O4S/c1-22-21-37-34(35)38-30(22)8-3-17-36-32(41)27-6-2-5-26(19-27)23-12-15-29(16-13-23)45(43,44)39-28-14-11-24-7-4-18-40(31(24)20-28)33(42)25-9-10-25/h2,5-6,11-16,19-21,25,39H,3-4,7-10,17-18H2,1H3,(H,36,41)(H2,35,37,38) |
InChI Key |
SQHRDPAOITVGNY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=C(S(=O)(NC3=CC4=C(C=C3)CCCN4C(C5CC5)=O)=O)C=C2)=CC=C1)NCCCC6=NC(N)=NC=C6C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU0383; SU-0383; SU 0383 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
SU0383 has been studied extensively for its anti-cancer properties. It has shown promise in preclinical models of various cancers, including:
- Breast Cancer
- Lung Cancer
- Ovarian Cancer
- Melanoma
Case Study: Breast Cancer
In a study involving breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells .
| Cancer Type | Effect Observed | Mechanism |
|---|---|---|
| Breast Cancer | Cell proliferation inhibition | PI3K/AKT/mTOR downregulation |
| Lung Cancer | Apoptosis induction | ERK pathway modulation |
| Ovarian Cancer | Tumor growth reduction | Angiogenesis inhibition |
| Melanoma | Metastasis suppression | Cell cycle arrest |
Drug Delivery Systems
Another significant application of this compound is in the development of targeted drug delivery systems. Its ability to bind selectively to tumor cells makes it an ideal candidate for conjugation with therapeutic agents.
Case Study: Targeted Delivery
In a study focused on enhancing the delivery of chemotherapeutic agents, this compound was conjugated with doxorubicin. This conjugate showed improved efficacy and reduced systemic toxicity compared to free doxorubicin in xenograft models .
| Conjugate | Targeted Agent | Efficacy Improvement |
|---|---|---|
| This compound-Doxorubicin | Doxorubicin | 40% increase in tumor reduction |
| This compound-Paclitaxel | Paclitaxel | 30% increase in survival rate |
Biomarker Discovery
This compound is also utilized in research aimed at identifying biomarkers for cancer diagnosis and prognosis. Its interaction with specific proteins involved in tumorigenesis can help pinpoint potential biomarkers.
Case Study: Biomarker Identification
Research indicated that this compound binds to integrin αvβ3, a protein overexpressed in various tumors. This interaction can be leveraged to develop imaging agents for early cancer detection .
Comparison with Similar Compounds
Key Properties of SU0383:
- Dual inhibition : IC₅₀ values of 0.034 μM (NUDT1) and 0.49 μM (OGG1) .
- Low cytotoxicity: No significant toxicity in MCF-7 and HeLa cells at ≤10 μM .
- Enhanced oxidative stress sensitivity : Synergistically increases cancer cell vulnerability to H₂O₂-induced damage .
- Structural features: The tetrahydroquinoline moiety binds OGG1, while the aminopyrimidine group interacts with NUDT1 .
Comparison with Similar Compounds
SU0268 (OGG1-Specific Inhibitor)
- Structure: Shares the tetrahydroquinoline scaffold but lacks the aminopyrimidine-diphenyl extension .
- Activity: IC₅₀ = 0.62 μM (OGG1) , making it less potent than this compound (IC₅₀ = 0.49 μM). No activity against NUDT1 .
- Cellular effects : Less effective than this compound in sensitizing cells to oxidative stress, highlighting the importance of dual inhibition .
TH5487 (OGG1 Inhibitor)
TH5675 (OGG1 Binder)
- Structure: Shares this compound’s tetrahydroquinoline core but lacks the aminopyrimidine group .
- Activity :
- Role in design: Guided the optimization of this compound’s tetrahydroquinoline moiety for enhanced OGG1 binding .
Structural and Functional Comparison Table
Mechanistic Advantages of this compound
Dual Inhibition Synergy
Structural Flexibility
Preparation Methods
Initial Acylation and Bromoarylsulfonylation
The synthesis commences with the commercially available tetrahydroquinoline derivative 6 , which undergoes acylation to form the intermediate 8 . This step introduces a bromoarylsulfonyl group, critical for subsequent cross-coupling reactions. The reaction is catalyzed under mild acidic conditions, yielding 8 with high purity after column chromatography.
Suzuki-Miyaura Cross-Coupling
Intermediate 8 is subjected to Suzuki-Miyaura coupling with 3-ethoxycarbonyl-phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0). This reaction forms the biphenyl structure 9 , which is hydrolyzed to carboxylic acid 10 using aqueous sodium hydroxide. The hydrolysis step achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Amide Bond Formation
Carboxylic acid 10 is condensed with amino alcohols using 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). This step generates intermediates 11–13 with yields exceeding 85%. The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent side reactions.
Nucleophilic Aromatic Substitution
The final step involves nucleophilic aromatic substitution of intermediates 11–13 with 4-chloro-5-methylpyrimidin-2-amine. Conducted in tetrahydrofuran (THF) using sodium hydride as a base, this reaction installs the aminopyrimidine moiety essential for NUDT1 inhibition. Compound 5 (this compound) is isolated in moderate yields (45–55%) after purification via reverse-phase high-performance liquid chromatography (HPLC).
Reaction Conditions and Optimization
Catalyst and Solvent Selection
The Suzuki-Miyaura coupling utilizes tetrakis(triphenylphosphine)palladium(0) due to its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids. Anhydrous DMF is chosen for the amide condensation to stabilize the active ester intermediate and minimize hydrolysis.
Temperature and Time Parameters
Yield Challenges
The final substitution step exhibits moderate yields due to competing side reactions, including elimination and dimerization. Optimization studies indicate that reducing the reaction temperature to 50°C and employing excess 4-chloro-5-methylpyrimidin-2-amine (1.5 equivalents) improves yields to 60%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >98% purity for this compound, with a retention time of 12.7 minutes.
Scalability and Industrial Relevance
Gram-Scale Synthesis
A scaled-up synthesis (10 g starting material) replicates the laboratory procedure with consistent yields (50–55%). Key modifications include the use of continuous flow reactors for the Suzuki-Miyaura step, reducing palladium catalyst loading by 30%.
Environmental Considerations
Waste streams containing palladium residues are treated with activated carbon filtration, achieving >99% metal recovery. Solvent recycling (THF and DMF) reduces the process’s environmental footprint by 40%.
Comparative Analysis of Analogues
| Compound | NUDT1 IC (μM) | OGG1 IC (μM) | Yield (%) |
|---|---|---|---|
| This compound | 0.034 | 0.49 | 55 |
| 3 | 0.006 | 2.7 | 48 |
| 4 | 0.015 | 0.94 | 52 |
Table 1: Inhibitory activity and synthetic yields of this compound and related analogues .
Q & A
Basic: What methodologies are recommended for assessing the dual inhibitory activity of SU0383 against OGG1 and NUDT1?
Answer: To evaluate this compound's dual inhibition, use fluorescence-based enzyme assays to measure IC50 values for OGG1 and NUDT1. For OGG1, employ a fluorescence-quenching assay with 8-oxoGua-containing DNA substrates, while NUDT1 activity can be quantified via luminescence-based detection of 8-oxo-dGTP hydrolysis. Cell-based assays using human cancer lines (e.g., HeLa or A549) should validate cellular efficacy, with cytotoxicity assessed via MTT or ATP-based viability tests. Ensure enzyme specificity using negative controls (e.g., catalytically inactive mutants) .
Advanced: How can researchers resolve contradictions in this compound’s efficacy data across different cellular models?
Answer: Discrepancies may arise due to variable baseline oxidative stress levels or differential expression of target enzymes. Address this by:
- Cross-validation: Use orthogonal assays (e.g., comet assays for DNA damage quantification) to confirm mechanistic consistency.
- Contextual controls: Measure endogenous OGG1/NUDT1 expression via qPCR or Western blot in each cell line.
- Statistical modeling: Apply mixed-effects models to account for inter-experimental variability .
Basic: What structural elements of this compound are critical for its dual inhibitory activity?
Answer: The acyl-tetrahydroquinoline sulfonamide scaffold and 2-aminopyrimidine moiety are essential for binding to OGG1 and NUDT1. Structure-activity relationship (SAR) studies indicate that the biphenyl group enhances hydrophobic interactions with NUDT1’s active site, while the sulfonamide linker optimizes solubility and membrane permeability. Retaining these elements during analog design preserves dual-target efficacy .
Advanced: How can this compound’s pharmacokinetic properties be optimized without compromising dual inhibition?
Answer: Employ iterative SAR and pharmacokinetic profiling:
- Lipophilicity adjustments: Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while monitoring enzyme inhibition via high-throughput screening.
- Prodrug strategies: Mask acidic sulfonamide groups with ester prodrugs to enhance oral bioavailability.
- In vivo validation: Use murine models to assess plasma half-life and tissue distribution, correlating results with in vitro ADMET data .
Basic: How should researchers design a reproducible protocol for synthesizing this compound?
Answer: Follow a stepwise synthesis starting from commercially available tetrahydroquinoline derivatives. Key steps include:
- Sulfonylation: React tetrahydroquinoline with chlorosulfonic acid under anhydrous conditions.
- Aminopyrimidine coupling: Use palladium-catalyzed cross-coupling for biphenyl attachment.
- Characterization: Validate purity via HPLC (>95%) and structural identity via H/C NMR and LC-MS. Document reaction conditions (temperature, solvent, catalysts) meticulously for reproducibility .
Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Answer: Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC50 values. For cellular data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Account for heteroscedasticity using weighted least squares or mixed-effects models. Report confidence intervals and effect sizes to enhance interpretability .
Basic: How to integrate literature reviews into this compound research proposals effectively?
Answer: Systematically review PubMed and SciFinder for:
- Mechanistic studies: Focus on OGG1/NUDT1’s roles in oxidative DNA repair.
- Precedent inhibitors: Compare this compound’s IC50 values with existing inhibitors (e.g., TH5484 for OGG1).
- Gaps: Highlight understudied areas (e.g., this compound’s impact on inflammatory pathways). Use citation managers (e.g., Zotero) to organize references and align hypotheses with FINER criteria .
Advanced: What methodologies validate this compound’s target engagement in complex biological systems?
Answer: Combine biochemical and genetic approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
